molecular formula C11H9NOS B177813 N-phenylthiophene-2-carboxamide CAS No. 6846-13-5

N-phenylthiophene-2-carboxamide

Cat. No.: B177813
CAS No.: 6846-13-5
M. Wt: 203.26 g/mol
InChI Key: WHWPJUQTGCHISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C11H9NOS and its molecular weight is 203.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Structure

N-phenylthiophene-2-carboxamide (C11H9NOS) features a thiophene ring that contributes to its unique chemical properties. The structure consists of a phenyl group attached to the nitrogen of the carboxamide, which enhances its biological activity and interaction with various molecular targets.

Medicinal Chemistry

This compound has been investigated for its antiviral and anticancer properties:

  • Antiviral Activity : A study synthesized various N-benzyl-N-phenylthiophene-2-carboxamide analogues, demonstrating their efficacy as inhibitors against human enterovirus 71 (EV71). The most potent compound exhibited an EC50 of 1.42 μM, indicating strong antiviral activity comparable to existing treatments .
  • Anticancer Activity : Research has shown that thiophene derivatives can mimic the action of Combretastatin A-4 (CA-4), a known anticancer agent. Compounds derived from this compound displayed significant cytotoxic effects against Hep3B cancer cells, with IC50 values as low as 5.46 μM . These compounds interfere with tubulin dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Biological Applications

The compound also serves as a biochemical probe or inhibitor in various biological studies:

  • Mechanism of Action : this compound is believed to interact with specific enzymes or receptors, modulating cellular processes. Its structural features allow it to act as an effective inhibitor in biochemical pathways related to cancer progression.

Material Science

In addition to its biological applications, this compound is utilized in the development of new materials:

  • Synthesis of Complex Molecules : It acts as a building block for synthesizing more complex organic compounds used in advanced materials and chemical processes.

Case Study 1: Antiviral Efficacy Against EV71

A series of N-benzyl-N-phenylthiophene-2-carboxamide analogues were synthesized and evaluated for their antiviral activity against EV71. The study highlighted the significance of structural modifications on antiviral potency, establishing a structure-activity relationship (SAR) that guides future drug design efforts .

Case Study 2: Anticancer Mechanism Exploration

Research focusing on thiophene carboxamide derivatives demonstrated their ability to disrupt microtubule dynamics akin to CA-4, showcasing their potential as novel anticancer agents. The study employed molecular docking and dynamic simulations to elucidate binding interactions within the tubulin-colchicine-binding pocket, affirming their role in cancer therapy .

Properties

CAS No.

6846-13-5

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

N-phenylthiophene-2-carboxamide

InChI

InChI=1S/C11H9NOS/c13-11(10-7-4-8-14-10)12-9-5-2-1-3-6-9/h1-8H,(H,12,13)

InChI Key

WHWPJUQTGCHISO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CS2

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CS2

Origin of Product

United States

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